![molecular formula C17H15BrN2O3 B3833600 N'-[1-(4-bromophenyl)ethylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B3833600.png)
N'-[1-(4-bromophenyl)ethylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide
Overview
Description
This compound is a derivative of carbohydrazide, which is a common reagent in organic synthesis. It has a bromophenyl group, which could potentially make it useful in palladium-catalyzed coupling reactions .
Molecular Structure Analysis
The molecular structure of this compound would likely show typical features of carbohydrazides, with the planar hydrazide group capable of participating in hydrogen bonding. The bromophenyl group would add significant steric bulk .Chemical Reactions Analysis
As a carbohydrazide derivative, this compound could potentially participate in a variety of reactions. The bromine atom on the phenyl ring makes it a good leaving group, potentially allowing for further functionalization of the molecule .Physical And Chemical Properties Analysis
Based on its structure, we can predict that this compound would have properties typical of aromatic carbohydrazides. It would likely be a solid at room temperature, and due to the presence of the bromine atom, it would likely have a relatively high molecular weight .Safety and Hazards
As with any chemical compound, handling this substance would require appropriate safety precautions. The MSDS (Material Safety Data Sheet) for this specific compound would provide detailed information. In general, contact with skin or eyes should be avoided, and inhalation or ingestion could be harmful .
properties
IUPAC Name |
N-[(E)-1-(4-bromophenyl)ethylideneamino]-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O3/c1-11(12-6-8-13(18)9-7-12)19-20-17(21)16-10-22-14-4-2-3-5-15(14)23-16/h2-9,16H,10H2,1H3,(H,20,21)/b19-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMDMDXGNYVJALY-YBFXNURJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1COC2=CC=CC=C2O1)C3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1COC2=CC=CC=C2O1)/C3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-1-(4-bromophenyl)ethylideneamino]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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